4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
CAS No.:
Cat. No.: VC10984061
Molecular Formula: C16H13F3N2O2
Molecular Weight: 322.28 g/mol
* For research use only. Not for human or veterinary use.
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide -](/images/structure/VC10984061.png)
Specification
Molecular Formula | C16H13F3N2O2 |
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Molecular Weight | 322.28 g/mol |
IUPAC Name | 4-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide |
Standard InChI | InChI=1S/C16H13F3N2O2/c1-10(22)20-13-7-5-11(6-8-13)15(23)21-14-4-2-3-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23) |
Standard InChI Key | UKEJMWVMLCPWAW-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide (C₁₆H₁₃F₃N₂O₂) features a benzamide core substituted at the 4-position with an acetylamino group (-NHCOCH₃) and at the N-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group (-CF₃) enhances lipophilicity (logP ≈ 3.2), facilitating membrane permeability, while the acetylamino group contributes to hydrogen-bonding interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 328.29 g/mol |
Melting Point | 189–192°C (decomposes) |
Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL |
logP (Octanol-Water) | 3.2 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically proceeds via a two-step protocol:
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Acylation of 3-(Trifluoromethyl)Aniline: Reacting 3-(trifluoromethyl)aniline with 4-nitrobenzoyl chloride in dichloromethane at 0–5°C yields N-[3-(trifluoromethyl)phenyl]-4-nitrobenzamide.
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Nitro Reduction and Acetylation: Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by acetylation using acetic anhydride in pyridine to install the acetylamino group .
Optimization Strategies
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Solvent System: Replacing dichloromethane with tetrahydrofuran improves reaction homogeneity, increasing yields from 68% to 83% .
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Catalyst Loading: Reducing Pd/C from 10% to 5% w/w minimizes over-reduction byproducts without compromising efficiency.
Table 2: Synthesis Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Solvent | Dichloromethane | Tetrahydrofuran | +15% |
Reaction Temperature | 0–5°C | 0–10°C | +8% |
Pd/C Loading | 10% w/w | 5% w/w | +5% (purity) |
Biological Activities and Mechanisms
Kinase Inhibition Profile
In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, mediated by:
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π-Stacking between the benzamide core and Phe723.
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Hydrogen bonds from the acetylamino group to Thr766 and Met769 .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Trifluoromethylated Benzamides
Compound | EGFR IC₅₀ (nM) | logP | Water Solubility (mg/mL) |
---|---|---|---|
4-(Acetylamino)-N-[3-CF₃-Ph]Benzamide | 42 ± 3 | 3.2 | <0.1 |
N-[4-CF₃-Ph]Benzamide | 128 ± 11 | 2.8 | 0.3 |
4-NH₂-N-[3-CF₃-Ph]Benzamide | 89 ± 6 | 1.9 | 1.2 |
Key trends:
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Acetylamino substitution enhances kinase inhibition 3-fold versus primary amine analogs.
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Trifluoromethyl positioning (meta vs. para) alters logP by 0.4 units, significantly impacting bioavailability.
Industrial and Pharmacological Applications
Drug Development
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Oncology: Preclinical models show 58% tumor growth inhibition in A549 xenografts at 50 mg/kg/day.
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Antimicrobial Coatings: Incorporated into polymer matrices at 2% w/w, the compound reduces S. aureus biofilm formation by 74% on stainless steel surfaces .
Material Science
The compound’s thermal stability (TGA onset: 225°C) makes it suitable as a flame-retardant additive in polycarbonates, achieving UL94 V-1 rating at 15% loading.
Challenges and Future Directions
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Metabolic Stability: Phase I metabolism in human liver microsomes reveals rapid N-deacetylation (t₁/₂ = 12 min). Strategies:
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Methylation of the acetylamino group (t₁/₂ extended to 45 min).
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Prodrug formulations using pivaloyloxymethyl esters.
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Target Selectivity: Off-target activity observed at 10 μM against VEGFR2 (45% inhibition). Fragment-based design may improve specificity.
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